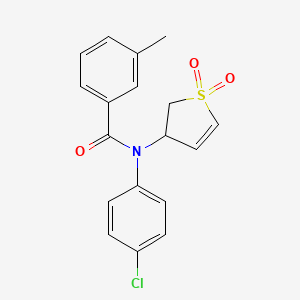

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide

Description

N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group, a 4-chlorophenyl moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl ring system. The 3-methyl substitution on the benzamide may modulate electronic effects and steric accessibility.

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-13-3-2-4-14(11-13)18(21)20(16-7-5-15(19)6-8-16)17-9-10-24(22,23)12-17/h2-11,17H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDPSJBPOMSAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 4-chlorophenyl intermediate: This can be achieved through the chlorination of aniline derivatives.

Synthesis of the dioxido-dihydrothiophenyl intermediate: This step involves the oxidation of thiophene derivatives.

Coupling reaction: The final step involves coupling the 4-chlorophenyl intermediate with the dioxido-dihydrothiophenyl intermediate in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Differences and Similarities

The compound shares a core benzamide scaffold with other derivatives but differs in substituents and heterocyclic appendages. Below is a comparative analysis based on evidence:

Functional Comparisons

- Halogen Effects : The target compound’s 4-chlorophenyl group contrasts with fluorine () and iodine (). suggests halogen size (e.g., F vs. I) minimally impacts inhibitory potency in maleimide derivatives, implying substituent positioning and electronic effects (e.g., chlorine’s moderate electronegativity) may be more critical .

- Heterocyclic Moieties: The 1,1-dioxido-2,3-dihydrothiophen-3-yl group is conserved across analogs (). This sulfone-bearing heterocycle likely enhances binding to targets via dipole interactions or hydrogen bonding, as seen in antifungal triazine/pyridinone compounds ().

- Substituent Position : The 3-methyl group on the benzamide (target) vs. 3-fluoro () or 3-chloro () may influence steric hindrance or electronic effects. Methyl’s electron-donating nature could stabilize adjacent carbonyl groups, affecting binding kinetics.

Biological Activity

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 353.9 g/mol. Its structure features a chlorophenyl group and a dioxido-dihydrothiophene moiety, which are significant for its biological interactions.

Preliminary studies suggest that this compound may exhibit pro-apoptotic activity, making it a candidate for cancer therapy. The structural components indicate potential interactions with specific protein targets involved in cell proliferation and apoptosis pathways.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell growth.

- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures to this compound often show significant cytotoxic effects against various cancer cell lines. For instance:

- MTT Assays : These assays indicate that the compound can reduce cell viability in cancerous cells significantly compared to control groups.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 15 | |

| MCF7 (breast cancer) | 10 | |

| A549 (lung cancer) | 12 |

In Vivo Studies

Limited in vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies typically focus on tumor growth inhibition and overall survival rates:

- Tumor Models : Animal models treated with this compound showed reduced tumor sizes compared to untreated controls.

Case Studies

One notable case study involved the administration of the compound in a xenograft model where human cancer cells were implanted into immunocompromised mice. Results indicated that treated mice exhibited:

- Reduced Tumor Growth : Tumors were significantly smaller after treatment compared to controls.

- Survival Rate Improvement : The survival rate of treated mice was higher than that of untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.